molecular formula C9H11FN2O6 B576143 5-Fluorouridine-[6-3H] CAS No. 179383-02-9

5-Fluorouridine-[6-3H]

Cat. No.: B576143
CAS No.: 179383-02-9
M. Wt: 264.201
InChI Key: FHIDNBAQOFJWCA-CZGNNSRDSA-N
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Description

5-Fluorouridine-[6-3H] is a radiolabeled derivative of 5-fluorouridine, a pyrimidine nucleoside analog. This compound is characterized by the presence of a tritium atom at the sixth position of the uridine molecule. 5-Fluorouridine is known for its significant role in biochemical and pharmacological research, particularly in the study of nucleic acid metabolism and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorouridine-[6-3H] typically involves the incorporation of tritium into the uridine molecule. One common method is the catalytic hydrogenation of 5-fluorouridine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled conditions to ensure the selective incorporation of tritium at the desired position .

Industrial Production Methods

Industrial production of 5-Fluorouridine-[6-3H] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired radiochemical purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluorouridine-[6-3H] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluorouridine-[6-3H] has a wide range of applications in scientific research:

Mechanism of Action

5-Fluorouridine-[6-3H] exerts its effects by incorporating into RNA and DNA, disrupting their normal function. It targets enzymes involved in nucleic acid metabolism, such as uridine phosphorylase and thymidylate synthase. This disruption leads to the inhibition of RNA and DNA synthesis, ultimately causing cell death. The compound’s radiolabeled nature allows for precise tracking and analysis of its metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluorouridine-[6-3H] is unique due to its radiolabeled nature, which allows for detailed tracking and analysis in biochemical studies. This feature makes it particularly valuable in research applications where precise measurement of nucleic acid metabolism is required .

Biological Activity

5-Fluorouridine-[6-3H] is a radiolabeled nucleoside analog that plays a crucial role in biological research, particularly in studies related to nucleic acid metabolism and cancer therapeutics. This article discusses its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of 5-Fluorouridine-[6-3H]

5-Fluorouridine is a fluorinated pyrimidine nucleoside that is structurally similar to uridine. The addition of tritium (3H) allows for tracking within biological systems, facilitating studies on its incorporation into RNA and DNA.

The primary mechanism of action for 5-Fluorouridine involves its incorporation into RNA and DNA, which disrupts normal nucleic acid function. Key points include:

  • Inhibition of Nucleic Acid Synthesis : 5-Fluorouridine is metabolized to 5-fluoro-deoxyuridine (FdUrd) and subsequently to fluorodeoxyuridylate (FdUMP), which inhibits thymidylate synthase (TS). This inhibition leads to depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the nucleotide pool and ultimately inducing cell death through mechanisms such as double-strand breaks (DSBs) during the S phase of the cell cycle .
  • Targeting Enzymes : The compound targets enzymes like uridine phosphorylase and thymidylate synthase, disrupting their normal metabolic pathways.

Antitumor Effects

Research has demonstrated that 5-Fluorouridine exhibits significant antitumor activity:

  • In Vitro Studies : In studies involving CC531 colon adenocarcinoma cells, formulations containing 5-Fluorouridine showed a 13-fold increase in antiproliferative activity when delivered via immunoliposomes compared to free drug forms .
  • In Vivo Studies : A comparative study on rectal versus oral administration of 5'-deoxy-5-fluorouridine (dFUR), a related compound, indicated that rectal administration could achieve tumor weight reductions greater than 99% at higher doses .
Administration RouteDose (mg/kg)Tumor Size Reduction (%)
Oral500100
Rectal700>99
Rectal35040

Pharmacokinetics

Pharmacokinetic studies reveal how effectively the drug is absorbed, distributed, metabolized, and excreted:

  • Distribution : After administration, the compound is rapidly incorporated into RNA, affecting cellular processes. The pharmacokinetic models indicate significant differences in drug clearance rates influenced by co-administered agents .
  • Toxicity Profile : While effective, the use of 5-Fluorouridine can lead to dose-limiting toxicities such as diarrhea and mucositis, which were observed in clinical trials .

Case Studies

  • Colon Cancer Model : A mechanistic pharmacokinetics/pharmacodynamics (PK/PD) model was developed to understand the effects of 5-fluorouracil (a related compound) on colon cancer cells. The model highlighted the importance of drug metabolism and its incorporation into nucleic acids as critical factors in therapeutic outcomes .
  • Immunoliposomal Delivery : Research demonstrated that using immunoliposomes for delivering 5-Fluorouridine significantly enhanced its antiproliferative effects against cancer cells compared to traditional delivery methods. This method improves specificity and reduces systemic toxicity .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIDNBAQOFJWCA-CZGNNSRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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